Cas no 824-63-5 (1H-Indene,2,3-dihydro-2-methyl-)

1H-Indene,2,3-dihydro-2-methyl- is a bicyclic aromatic hydrocarbon with a molecular formula of C10H12. This compound features a partially saturated indene core, where the 2-position is substituted with a methyl group. Its structure imparts stability while retaining reactivity for further functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The compound exhibits favorable solubility in common organic solvents, facilitating its use in catalytic and polymerization processes. Its well-defined chemical properties ensure consistent performance in specialized reactions, including Diels-Alder cycloadditions and derivatization for fine chemical production. The methyl substitution enhances steric control, improving selectivity in synthetic pathways.
1H-Indene,2,3-dihydro-2-methyl- structure
824-63-5 structure
Product Name:1H-Indene,2,3-dihydro-2-methyl-
CAS No:824-63-5
MF:C10H12
MW:132.202282905579
MDL:MFCD18157577
CID:723500
PubChem ID:13213
Update Time:2025-06-12

1H-Indene,2,3-dihydro-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene,2,3-dihydro-2-methyl-
    • 2-methyl-2,3-dihydro-1H-indene
    • 2,3-dihydro-2-methyl-1H-indene
    • 2-methyl-indane
    • 2-methylindan
    • AS-80987
    • DTXSID2073932
    • 824-63-5
    • CS-0256526
    • 72JV683408
    • InChI=1/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H
    • AKOS015966755
    • E77586
    • 1H-Indene, 2,3-dihydro-2-methyl-
    • 2-Methylindane
    • Indan, 2-methyl-
    • Q27266082
    • MFCD18157577
    • UNII-72JV683408
    • EN300-6494628
    • 2-METHYL INDANE
    • .beta.-Methylindan
    • MWGYLUXMIMSOTM-UHFFFAOYSA-N
    • 2,3-Dihydro-2-methyl-1H-indene (ACI)
    • Indan, 2-methyl- (6CI, 7CI, 8CI)
    • β-Methylindan
    • MDL: MFCD18157577
    • Inchi: 1S/C10H12/c1-8-6-9-4-2-3-5-10(9)7-8/h2-5,8H,6-7H2,1H3
    • InChI Key: MWGYLUXMIMSOTM-UHFFFAOYSA-N
    • SMILES: C1C=C2CC(CC2=CC=1)C

Computed Properties

  • Exact Mass: 132.093900383g/mol
  • Monoisotopic Mass: 132.093900383g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.9400
  • Boiling Point: 204.15°C (rough estimate)
  • Refractive Index: 1.5220

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1H-Indene,2,3-dihydro-2-methyl- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylsilane Solvents: Trifluoroacetic acid
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

Production Method 2

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 2 h, rt
1.2 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  2 h, 20 °C
1.3 Reagents: Magnesium Solvents: Methanol ;  20 h, reflux
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Molecular conformations of jet-cooled 2-methylindan and 2-phenylindan
Hamza, Abdulhamid, Structural Chemistry, 2010, 21(5), 939-945

Production Method 3

Reaction Conditions
1.1 -
2.1 rt
2.2 Reagents: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ;  reflux
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 60 psi, rt
Reference
Reaction of benzyne with selected olefins and with conjugated anions
Manzara, Anthony Peter, 1972, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: 1,2-Dibromoethane ,  Magnesium Solvents: Tetrahydrofuran ;  2 h, rt; 1 h, rt
1.2 rt → reflux; 12 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Reaction of benzyne with selected olefins and with conjugated anions
Manzara, Anthony Peter, 1972, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Dimethylacetamide ,  Potassium tert-butoxide Solvents: Mesitylene ;  164 °C; 6 h, reflux
Reference
Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides
Azizi, Kobra; et al, Chemical Science, 2020, 11(30), 7800-7806

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium ,  Water
Reference
Potassium hydroxide as a promoter for the potassium metal-catalyzed side-chain alkylation of toluene
Smith, R. Scott; et al, Journal of Organometallic Chemistry, 1990, 382(3), 333-43

Production Method 7

Reaction Conditions
1.1 Catalysts: Cobalt chloride (CoCl2) ,  Sodium triethylborohydride ,  1H-Imidazolium, 1-methyl-3-[2-(methylamino)ethyl]-, chloride (1:1) Solvents: Tetrahydrofuran ;  30 s, rt
1.2 Reagents: Hydrogen ;  16 h, 50 bar, 60 °C
Reference
Bidentate NHC-Cobalt Catalysts for the Hydrogenation of Hindered Alkenes
Wei, Zeyuan; et al, Organometallics, 2020, 39(17), 3082-3087

Production Method 8

Reaction Conditions
Reference
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Sodium triethylborohydride ,  2412493-24-2 Solvents: Toluene ;  0 °C; 5 min, 0 °C; overnight, rt
1.2 Reagents: Pentane
Reference
Bisoxazoline-pincer ligated cobalt-catalyzed hydrogenation of alkenes
Ritz, Mikhaila D. ; et al, Polyhedron, 2020, 180,

Production Method 10

Reaction Conditions
1.1 Reagents: Mercury ,  Zinc ,  Hydrochloric acid Solvents: Water
Reference
Substituent effects on the rate of carbene formation in the pyrolysis of indenyl diazo compounds
Kapur, S.; et al, Canadian Journal of Chemistry, 1988, 66(11), 2888-93

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid
Reference
Internal cyclization during dediazoniation of 2,5-bis(1,1,2,2-tetramethylpropyl)benzenediazonium ion
Sikkar, Rein; et al, Acta Chemica Scandinavica, 1979, 33(10), 773-4

Production Method 12

Reaction Conditions
1.1 Solvents: Ethanol
Reference
A novel synthesis of 2-substituted indans
Mitra, R. B.; et al, Synthesis, 1977, (6), 415-17

Production Method 13

Reaction Conditions
1.1 rt
1.2 Reagents: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ;  reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, 60 psi, rt
Reference
Reaction of benzyne with selected olefins and with conjugated anions
Manzara, Anthony Peter, 1972, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Tetralin ;  3 h, 1 atm, 450 °C
Reference
Catalytic cracking of low-density polyethylene dissolved in various solvents: product distribution and coking behavior
Machhi, Dharmesh J.; et al, Journal of Material Cycles and Waste Management, 2023, 25(5), 3005-3020

1H-Indene,2,3-dihydro-2-methyl- Raw materials

1H-Indene,2,3-dihydro-2-methyl- Preparation Products

1H-Indene,2,3-dihydro-2-methyl- Suppliers

Amadis Chemical Company Limited
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(CAS:824-63-5)1H-Indene,2,3-dihydro-2-methyl-
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:31
Price ($):435.0
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Additional information on 1H-Indene,2,3-dihydro-2-methyl-

Introduction to 1H-Indene,2,3-dihydro-2-methyl- (CAS No. 824-63-5)

1H-Indene,2,3-dihydro-2-methyl-, identified by its Chemical Abstracts Service (CAS) number 824-63-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic hydrocarbon features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The compound belongs to the indene family, characterized by a benzene ring fused with a cyclopentane ring, and the presence of a methyl group at the 2-position enhances its chemical reactivity and functionalization possibilities.

The structural motif of 1H-Indene,2,3-dihydro-2-methyl- makes it a versatile intermediate in synthetic chemistry. Its dual aromatic and aliphatic characteristics allow for diverse transformations, including electrophilic aromatic substitution, nucleophilic addition, and metal-catalyzed cross-coupling reactions. These properties have positioned it as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

In recent years, there has been growing interest in exploring the pharmacological potential of indene derivatives. The methyl-substituted indene scaffold has been investigated for its ability to modulate various biological pathways. For instance, studies have suggested that derivatives of this compound may exhibit anti-inflammatory, antioxidant, and even anticancer properties. The presence of the cyclopentane ring introduces conformational flexibility, which can be exploited to enhance binding affinity to biological targets.

One of the most compelling aspects of 1H-Indene,2,3-dihydro-2-methyl- is its role in drug discovery programs. Researchers have leveraged its structural features to design molecules with improved pharmacokinetic profiles. The indene core can be modified to optimize solubility, metabolic stability, and target specificity. Furthermore, computational modeling and high-throughput screening have accelerated the identification of promising candidates derived from this scaffold.

The synthesis of 1H-Indene,2,3-dihydro-2-methyl- can be achieved through several routes, each offering distinct advantages depending on the desired scale and purity requirements. Common methods include cyclization reactions involving acyclic precursors or functionalized indenes. Advances in catalytic systems have also enabled more efficient and environmentally benign synthetic pathways. For example, palladium-catalyzed reactions have been employed to introduce specific substituents with high regioselectivity.

From a material science perspective, derivatives of 1H-Indene,2,3-dihydro-2-methyl- have shown promise in the development of organic electronic materials. The compound's ability to form stable radicals and its electron-deficient nature make it suitable for applications in organic light-emitting diodes (OLEDs) and conductive polymers. Recent research has demonstrated its utility in creating novel semiconducting materials with enhanced charge transport properties.

The industrial relevance of 1H-Indene,2,3-dihydro-2-methyl- is further underscored by its incorporation into various commercial processes. Pharmaceutical companies utilize this compound as a key intermediate in the production of active pharmaceutical ingredients (APIs). Its structural complexity allows for the introduction of multiple functional groups, enabling the synthesis of drugs targeting a wide range of therapeutic areas.

In conclusion,1H-Indene,2,3-dihydro-2-methyl- (CAS No. 824-63-5) represents a cornerstone compound in modern chemical research. Its unique structural attributes and versatile reactivity make it indispensable in both academic laboratories and industrial settings. As our understanding of its pharmacological properties continues to evolve,1H-Indene derivatives are poised to play an increasingly pivotal role in shaping the future of medicine and advanced materials.

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Amadis Chemical Company Limited
(CAS:824-63-5)1H-Indene,2,3-dihydro-2-methyl-
A1196707
Purity:99%
Quantity:1g
Price ($):435.0
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